Carpetimycin C
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Overview
Description
Carpetimycin C is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antimicrobial and Beta-lactamase Inhibitory Activities
Carpetimycin C, as part of the carpetimycins group, has shown notable promise in antimicrobial activities. It exhibits broad-spectrum potency against both gram-positive and gram-negative bacteria, including various species of anaerobic bacteria. Specifically, carpetimycin A, closely related to carpetimycin C, demonstrated significant inhibitory activities against several kinds of beta-lactamases produced by beta-lactam-resistant strains. This includes the inhibition of both penicillinase-type and cephalosporinase-type beta-lactamases, which are often insensitive to other inhibitors like clavulanic acid. Such properties suggest the potential use of carpetimycin C in treating bacterial infections resistant to conventional beta-lactam antibiotics (Kobayashi et al., 1982).
Structural and Physico-Chemical Properties
Further studies have focused on the fermentation, isolation, and physico-chemical properties of carpetimycins C and D. Understanding these properties is crucial for the development and optimization of their production and formulation for potential therapeutic uses. The detailed structural determination of carpetimycins C and D aids in understanding their mechanism of action and can guide the synthesis of analogs with improved efficacy or reduced toxicity (Nakayama et al., 1983).
Novel Synthesis Approaches
The development of novel synthetic approaches for carpetimycins has also been a focus of research. For example, a stereoselective synthesis of a known synthetic intermediate for carpetimycin A was achieved, starting from a specific β-lactcon. This kind of research is instrumental in potentially developing more efficient and cost-effective methods for producing carpetimycins, thereby enhancing their accessibility for research and therapeutic purposes (Shibasaki et al., 1985).
properties
Molecular Formula |
C14H20N2O6S |
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Molecular Weight |
344.39 g/mol |
IUPAC Name |
(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h8,10,21H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t8-,10-,23?/m1/s1 |
InChI Key |
SZSFOKCNKPUNLN-IYZYODNVSA-N |
Isomeric SMILES |
CC(=O)NCCS(=O)C1=C(N2[C@H](C1)[C@H](C2=O)C(C)(C)O)C(=O)O |
SMILES |
CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |
Canonical SMILES |
CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |
synonyms |
3-(2-acetamidoethylsulfinyl)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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